Luteolinidol chloride

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

3-deoxyanthocyanidin with IC50 3.7 μM vs tyrosinase and superior stability over anthocyanins. Chosen for sorghum phytoalexin, photochromic colorant, and cancer (HL-60/HepG2) studies. Substitution invalidates results. HPLC ≥98% purity required for validated LC-MS/MS detection.

Molecular Formula C15H11ClO5
Molecular Weight 306.70 g/mol
CAS No. 1154-78-5
Cat. No. B1675521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolinidol chloride
CAS1154-78-5
SynonymsLuteolinidin Chloride
Molecular FormulaC15H11ClO5
Molecular Weight306.70 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-]
InChIInChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H
InChIKeyMMAGHFOHXGFQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Luteolinidol Chloride (CAS 1154-78-5): Chemical Profile and Procurement Considerations for a 3-Deoxyanthocyanidin


Luteolinidol chloride (also known as Luteolinidin chloride) is a 3-deoxyanthocyanidin, a subclass of the flavonoid family. As a 3-deoxy species, it is structurally distinguished from common anthocyanidins and anthocyanins by the absence of a hydroxyl group or glycoside at the C3 position of the flavylium core [1]. This structural difference is the primary driver of its distinct chemical behavior, including enhanced stability and unique photochemical properties. The compound is a naturally occurring pigment found in Sorghum bicolor and other plant sources [2]. Its procurement as a pure analytical standard, typically at HPLC grade ≥95-98%, is essential for reproducible research in bioactivity, photochemistry, and analytical chemistry applications .

Why Luteolinidol Chloride Cannot Be Substituted by Other Common Anthocyanins or 3-Deoxyanthocyanidins


The selection of Luteolinidol chloride over its structural analogs or in-class candidates is not interchangeable due to quantifiable, property-defining differences. While sharing a core 3-deoxyanthocyanidin structure with compounds like apigeninidin, the distinct hydroxylation pattern of Luteolinidol chloride (a 5,7,3',4'-tetrahydroxyflavylium) directly impacts its bioactivity, stability, and physicochemical behavior. Compared to common anthocyanins like cyanidin-3-glucoside, the lack of the C3 substituent fundamentally alters its thermodynamic and kinetic profile, leading to significantly slower degradation and a unique photochromic response [1]. Furthermore, direct comparisons reveal that Luteolinidol chloride exhibits superior potency in specific enzyme inhibition assays (e.g., tyrosinase) and differential cytotoxicity against cancer cell lines relative to both 3-hydroxylated anthocyanidin analogues and other 3-deoxyanthocyanidins [2][3]. Therefore, substituting it with a cheaper or more readily available flavonoid would invalidate the experimental or industrial outcome. The quantitative evidence below substantiates these critical differentiation points.

Quantitative Differentiation Guide: Luteolinidol Chloride vs. Key Analogs


Superior Tyrosinase Inhibition Potency Compared to Petunidin-3-O-Glucoside

Luteolinidol chloride demonstrates markedly higher potency as a competitive tyrosinase inhibitor than the anthocyanin petunidin-3-O-glucoside. The study established a clear structure-activity relationship where the 3-deoxy structure and specific hydroxylation pattern of luteolinidin confer a significant advantage [1].

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research Enzyme Kinetics

Enhanced Cytotoxicity Against Human Cancer Cells Relative to 3-Hydroxylated Anthocyanidin Analogues

Luteolinidol chloride belongs to the 3-deoxyanthocyanidin class, which has been shown to be more cytotoxic than its 3-hydroxylated anthocyanidin analogues. At a concentration of 200 μM, luteolinidol chloride achieved near-complete elimination of HL-60 leukemia cell viability, a stark contrast to the generally lower cytotoxicity of common anthocyanidins [1].

Cytotoxicity Anticancer Research Flavonoid Bioactivity Cancer Cell Lines

Prolonged Color Retention and Significantly Slower Degradation Kinetics vs. Anthocyanins

The absence of the C3 hydroxyl group in luteolinidol chloride drastically alters its kinetic behavior in solution compared to common anthocyanins. A 2025 comparative study found that it exhibits a slower OH- nucleophilic addition, which directly translates to prolonged color retention. Furthermore, its degradation rate is significantly slower than that of anthocyanins [1].

Colorant Stability Food Chemistry Photochemistry Kinetic Studies

Efficient and Repeatable Photochromism vs. Lack of Photochemistry in Anthocyanins

Luteolinidol chloride is distinguished by its efficient photochromism, a property that is largely absent in common anthocyanins. It has been demonstrated that luteolinidin can be repeatedly switched between colored and colorless states via UV irradiation in specific solvent systems, a behavior that anthocyanins do not exhibit [1][2].

Photochromism Molecular Switching Smart Materials Photochemistry

Validated Application Scenarios for Luteolinidol Chloride Based on Quantitative Evidence


Development of Potent Tyrosinase Inhibitors for Cosmeceutical Research

Given its confirmed IC50 of 3.7 μM against tyrosinase, which is 2.8-fold lower (more potent) than the comparator petunidin-3-O-glucoside, Luteolinidol chloride is the preferred compound for research into hyperpigmentation disorders and for developing novel skin-lightening agents. Its competitive inhibition mechanism (Ki = 2.8 μM) makes it a valuable lead scaffold for medicinal chemistry optimization [1].

Lead Compound Generation for Anticancer Drug Discovery

The demonstrated cytotoxicity against HL-60 (90% viability reduction) and HepG2 (50% viability reduction) cancer cells at 200 μM positions Luteolinidol chloride as a potent, structurally distinct lead compound for anticancer research. Its activity is established to be superior to that of its 3-hydroxylated anthocyanidin analogues, providing a clear scientific basis for its selection in preclinical studies focused on hematological and hepatic malignancies [1].

Formulation of Stable, Photochromic Natural Colorants and Smart Materials

Luteolinidol chloride's documented photochromism and its significantly slower degradation kinetics compared to anthocyanins make it a prime candidate for developing stable, natural food colorants and for creating 'smart' materials with light-switchable properties. The ability to induce reversible color changes with UV light in specific solvent systems is a unique selling point for industrial applications where anthocyanins would fail due to their lack of photochemistry [1][2].

Analytical Standard for Quantification of 3-Deoxyanthocyanidins in Complex Matrices

As a primary constituent of the phytoalexin response in sorghum, Luteolinidol chloride is an essential analytical standard. A validated LC-MS/MS method has been developed for its specific detection and accurate quantification in complex plant extracts. High-purity (≥95% HPLC) Luteolinidol chloride is required for this application, enabling researchers to reliably measure and compare 3-deoxyanthocyanidin levels across different sorghum varieties or experimental conditions, such as fungal inoculation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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